molecular formula C11H17N5O2 B11081996 2,4-Di(morpholin-4-yl)-1,3,5-triazine

2,4-Di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11081996
M. Wt: 251.29 g/mol
InChI Key: HLAMCZOWCWTIBU-UHFFFAOYSA-N
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Description

2,4-Di(morpholin-4-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with two morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di(morpholin-4-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to facilitate the substitution reaction. The reaction conditions usually include maintaining a low temperature to control the reactivity of cyanuric chloride and to ensure selective substitution at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Di(morpholin-4-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The morpholine groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions depend on the nature of the substituents introduced. For example, substitution with an amine can yield a triazine derivative with enhanced biological activity.

Scientific Research Applications

2,4-Di(morpholin-4-yl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism by which 2,4-Di(morpholin-4-yl)-1,3,5-triazine exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Diamino-1,3-di(morpholin-4-yl)-benzene
  • 5-Amino-2,4-di(morpholin-4-yl)-1-nitrobenzene

Uniqueness

2,4-Di(morpholin-4-yl)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties compared to benzene derivatives. The presence of morpholine groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2

InChI Key

HLAMCZOWCWTIBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=N2)N3CCOCC3

Origin of Product

United States

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